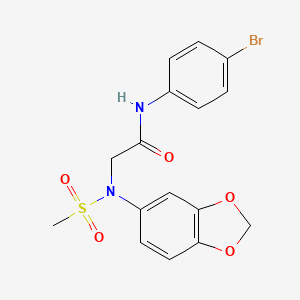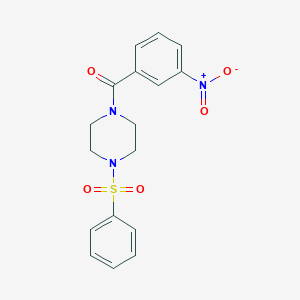![molecular formula C24H26N2O3S B3503868 N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3503868.png)
N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Descripción general
Descripción
N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, commonly known as IMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of IMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body, leading to the reduction of inflammation and pain. IMP has also been shown to modulate the activity of certain ion channels, leading to the regulation of neuronal excitability and the transmission of pain signals.
Biochemical and Physiological Effects:
IMP has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IMP in lab experiments is its high potency and selectivity, allowing for the precise modulation of specific biological targets. However, its high potency can also lead to potential toxicity and side effects, making it important to carefully evaluate its safety profile before use.
List of
Direcciones Futuras
1. Development of new IMP-based drugs for the treatment of chronic pain and inflammatory diseases.
2. Investigation of the potential of IMP as a drug delivery agent for various drugs.
3. Synthesis of novel polymers and materials using IMP as a building block.
4. Elucidation of the mechanism of action of IMP at the molecular level.
5. Evaluation of the safety and toxicity profile of IMP in various animal models.
6. Investigation of the potential of IMP in the treatment of other diseases, such as cancer and neurodegenerative disorders.
7. Development of new synthetic methods for the production of IMP.
8. Exploration of the potential of IMP as a tool for studying the role of specific biological targets in various physiological processes.
Aplicaciones Científicas De Investigación
IMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. In medicinal chemistry, IMP has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
In pharmaceuticals, IMP has been shown to have potential as a drug delivery agent due to its ability to form stable complexes with various drugs. This property allows for the controlled release of drugs, leading to improved efficacy and reduced side effects.
In material science, IMP has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity.
Propiedades
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-16(2)19-11-13-21(14-12-19)25-24(27)20-10-9-18(4)23(15-20)30(28,29)26-22-8-6-5-7-17(22)3/h5-16,26H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZNEXRTBGKUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3503788.png)
![ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3503793.png)
![methyl 4-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3503807.png)


![N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3503827.png)
![N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3503835.png)
![8-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3503845.png)
![1-bromo-5-[(4-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B3503848.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3503851.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3503855.png)

![cyclohexyl{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3503879.png)
